1-(4-Bromophenethyl)pyrrolidine
Overview
Description
1-(4-Bromophenethyl)pyrrolidine is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound consists of a pyrrolidine ring attached to a 4-bromophenethyl group, making it a versatile molecule for various applications.
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, which include 1-(4-bromophenethyl)pyrrolidine, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is a common feature in many bioactive molecules with target selectivity .
Mode of Action
The pyrrolidine ring and its derivatives are known to contribute to the stereochemistry of the molecule and increase the three-dimensional (3d) coverage due to the non-planarity of the ring . This phenomenon, known as “pseudorotation”, allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Pyrrolidine derivatives have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Pharmacokinetics
The pyrrolidine ring is known to influence the pharmacokinetic profile of compounds .
Result of Action
Pyrrolidine derivatives have been shown to possess several important biological activities, which suggest that they may have significant molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
1-(4-Bromophenethyl)pyrrolidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, this compound can bind to certain receptors, modulating their signaling pathways and affecting cellular responses.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth, differentiation, and apoptosis . By altering the activity of this pathway, this compound can impact cell proliferation and survival. Furthermore, it can influence the expression of genes related to metabolic processes, thereby affecting cellular energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic efficiency. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . This degradation can lead to a decrease in its efficacy and potency. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell signaling and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, it can induce toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are observed. It is crucial to determine the optimal dosage range to maximize the therapeutic potential of this compound while minimizing its toxic effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic reactions facilitate the elimination of this compound from the body. Additionally, the compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by transporters such as organic cation transporters (OCTs) and organic anion transporters (OATs) . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also influenced by its affinity for specific binding sites and its ability to cross biological barriers.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may be directed to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it can localize to the nucleus, where it can interact with transcription factors and other nuclear proteins to modulate gene expression. The subcellular localization of this compound is a key determinant of its biological effects.
Preparation Methods
The synthesis of 1-(4-Bromophenethyl)pyrrolidine can be achieved through several methods. One common approach involves the reaction of 4-bromophenethylamine with pyrrolidine under specific conditions. This reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-(4-Bromophenethyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Addition Reactions: The pyrrolidine ring can participate in addition reactions with electrophiles, leading to the formation of N-substituted pyrrolidines.
Common reagents used in these reactions include alkyl halides, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Bromophenethyl)pyrrolidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other chemical products.
Comparison with Similar Compounds
1-(4-Bromophenethyl)pyrrolidine can be compared with other similar compounds, such as:
1-(4-Chlorophenethyl)pyrrolidine: Similar structure but with a chlorine atom instead of bromine.
1-(4-Fluorophenethyl)pyrrolidine: Contains a fluorine atom in place of bromine.
1-(4-Methylphenethyl)pyrrolidine: Features a methyl group instead of bromine.
These compounds share similar chemical properties but may exhibit different biological activities and reactivity due to the varying substituents on the phenethyl group .
Properties
IUPAC Name |
1-[2-(4-bromophenyl)ethyl]pyrrolidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN/c13-12-5-3-11(4-6-12)7-10-14-8-1-2-9-14/h3-6H,1-2,7-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFGTROCEYJRAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Model | Template_relevance |
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Feasible Synthetic Routes
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